molecular formula C16H23N5O B130379 Tegaserod CAS No. 145158-71-0

Tegaserod

货号 B130379
CAS 编号: 145158-71-0
分子量: 301.39 g/mol
InChI 键: IKBKZGMPCYNSLU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tegaserod is a selective serotonin 5-HT4 receptor partial agonist that has been used in the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic constipation. It functions by stimulating gut motility and reducing visceral sensitivity and pain. Tegaserod has been shown to be effective in improving symptoms of IBS-C in women, although its efficacy in men has not been established. It is well-tolerated, with diarrhea being the most common side effect reported in clinical trials .

Synthesis Analysis

The synthesis of tegaserod is not detailed in the provided papers. However, as an aminoguanidine indole derivative of serotonin, tegaserod is likely synthesized through a series of chemical reactions involving the construction of the indole ring and the addition of the aminoguanidine moiety, with careful attention to the selectivity for the 5-HT4 receptor .

Molecular Structure Analysis

Tegaserod has a high affinity for the 5-HT4 receptor, with an affinity constant in the nanomolar range. It is a selective partial agonist, which means it partially activates the receptor, leading to a moderate physiological response. The molecular structure of tegaserod allows it to bind to the 5-HT4 receptor effectively, and this interaction is crucial for its prokinetic effects on the gastrointestinal tract .

Chemical Reactions Analysis

Tegaserod undergoes metabolism mainly pre-systemically after oral administration. The intact drug is excreted as N-glucuronides primarily via the bile. There have been no clinically relevant drug-drug interactions identified, suggesting that tegaserod does not participate in significant chemical reactions with other pharmaceutical agents .

Physical and Chemical Properties Analysis

Tegaserod is rapidly absorbed after oral administration and distributes widely into tissues. The pharmacokinetics of oral tegaserod are linear in the 2–12 mg dose range. It does not cause adverse pharmacodynamic effects, indicating a favorable profile in terms of its physical and chemical properties for therapeutic use .

Case Studies and Clinical Trials

Several clinical trials have demonstrated the efficacy and safety of tegaserod. In a randomized, double-blind, controlled trial, tegaserod significantly improved chronic constipation symptoms over 12 weeks and was well-tolerated, with no rebound effect observed after treatment withdrawal . Another study in the Asia-Pacific region showed that tegaserod was effective, safe, and well-tolerated in patients with IBS, excluding those with diarrhea-predominant IBS . Tegaserod also accelerated gastrointestinal transit in healthy subjects, with more pronounced effects in males . In patients with functional heartburn and mechanical sensitivity, tegaserod improved the esophageal pain threshold to mechanical distention and reduced distressing upper-GI symptoms . Additionally, tegaserod was shown to reduce Fos and substance P expression in the spinal cord induced by colonic inflammation, suggesting a mechanism for its effect in reducing visceral sensitivity . Importantly, tegaserod has been found to be devoid of electrocardiographic effects, indicating it does not adversely influence cardiac function .

科学研究应用

胃肠动力学的促动作用

Tegaserod以其选择性5-羟色胺受体类型-4(5-HT4)部分激动剂特性而闻名,显示出增强胃肠道(GI)动力学的显著疗效。它在治疗男女均有效的伴有便秘的肠易激综合征方面表现出良好的效果,影响胃排空、小肠传输和结肠传输时间。研究表明,Tegaserod显著加速这些过程,在男性中效果更为显著。其促动作用在上消化道,包括胃和小肠中尤为显著(Degen et al., 2005)

调节内脏敏感性和疼痛

Tegaserod已被发现能减少动物模型中结肠的敏感性和对结肠膨胀的内脏运动反应。这表明其通过外周5-HT4受体潜在地在正常化结肠过敏性方面具有潜力,这些受体在调节肠蠕动和分泌以及可能的内脏感觉途径中发挥作用(Greenwood-Van Meerveld等,2006)

心血管考虑

对Tegaserod对人类孤立冠状动脉的影响进行的研究表明,它并不具有显著的血管收缩潜力。这一发现很重要,因为一些患者在接受Tegaserod治疗期间出现心脏缺血。研究表明,Tegaserod仅在浓度显著高于其治疗剂量时才引起收缩,因此具有较低的心血管风险(Chan et al., 2009)

特定人群中的有效性

Tegaserod在治疗男性患者的以便秘为主的肠易激综合征(C-IBS)方面显示出疗效。研究评估了其对这一特定群体的结肠传输时间和症状的影响,拓宽了对其治疗范围的理解(Harish et al., 2007)

在功能性心绞痛和消化不良中的应用

研究探讨了Tegaserod在治疗上消化道功能性疾病,包括功能性心绞痛中的作用。发现它能提高食道对机械膨胀的疼痛阈值,并减轻患有功能性心绞痛的患者的上消化道症状(Rodriguez-Stanley et al., 2006)

在神经恢复中的潜力

Tegaserod在其胃肠用途之外在神经学领域的一个显著应用是在脊髓损伤后促进小鼠的功能恢复。这表明其在高等脊椎动物的脊髓损伤治疗策略中具有潜力,这与其传统的胃肠应用有着显著的不同(Pan et al., 2014)

属性

IUPAC Name

1-[(E)-(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O/c1-3-4-5-8-18-16(17)21-20-11-12-10-19-15-7-6-13(22-2)9-14(12)15/h6-7,9-11,19H,3-5,8H2,1-2H3,(H3,17,18,21)/b20-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBKZGMPCYNSLU-RGVLZGJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCN=C(N)N/N=C/C1=CNC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Irritable bowel syndrome (IBS) is a complex functional disorder comprised of various abnormal and discomforting effects on the gastrointestinal tract and bowel function. Although the cause of IBS has yet to be formally elucidated, patient experience has demonstrated that the disorder is typically associated with abdominal pain, abdominal distension, cramping or bloating, variations in urgency for bowel movements, feelings of incomplete evacuation, gastroesophageal reflux, and various other effects. In particular, IBS that features constipation as a predominant effect is categorized as constipation-predominant IBS, or IBS-C. Concurrently, 5-Hydroxytryptamine (5-HT, or serotonin) has demonstrated the ability to elicit significant regulatory actions on gastrointestinal motility. Specifically, it has been shown that the activation of 5-HT(4) receptors located on motor neurons and interneurons in the gastrointestinal wall can cause the release of acetylcholine, substance P, and calcitonin gene-related peptide that can all facilitate the propulsion of material through the gut. Moreover, when 5-HT(4) receptors located in smooth muscle cells are also activated, activities that may alleviate symptoms of IBS-C like esophageal relaxation and the inhibition of human colonic circular muscle contraction can also occur. Additionally, activating 5-HT(4) on enteric neurons and enterocytes also cause natural fluid secretion in the gut - an action which also strongly assists in promoting the movement of content along the gastrointestinal tract. Alternatively, it has also been observed that 5-HT may participate in generating visceral hyperalgesia in IBS, an observation supported in part by the finding of increased amounts of 5-HT and its metabolites in the plasma of patients experiencing IBS It has therefore also been proposed that antagonism of 5-HT(2B) receptors can lead to inhibition of both 5-HT mediated gastrointestinal motility and visceral hypersensitivity. Subsequently, because tegaserod is considered to be an agonist of the 5-HT(4) receptor and an antagonist of the 5-HT(2B) receptor at clinically relevant levels, it is believed that tegaserod may elicit its mechanism of action by facilitating activities associated with the activation and antagonism of the 5-HT(4) and 5-HT(2B) receptors, like stimulating peristaltic gastrointestinal reflexes and intestinal secretion, inhibiting visceral sensitivity, enhancing basal motor activity, and normalizing impaired motility throughout the gastrointestinal tract, among other actions.
Record name Tegaserod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01079
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tegaserod

CAS RN

145158-71-0
Record name Tegaserod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01079
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TEGASEROD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/458VC51857
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tegaserod
Reactant of Route 2
Reactant of Route 2
Tegaserod
Reactant of Route 3
Tegaserod
Reactant of Route 4
Tegaserod
Reactant of Route 5
Tegaserod
Reactant of Route 6
Tegaserod

Citations

For This Compound
8,950
Citations
M Camilleri - Alimentary pharmacology & therapeutics, 2001 - Wiley Online Library
… Pharmacokinetics of oral tegaserod are linear in the 2–12 mg dose range. After oral administration tegaserod is metabolized mainly pre-systemically; when absorbed, intact tegaserod is …
Number of citations: 259 onlinelibrary.wiley.com
LJ Scott, CM Perry - Drugs, 1999 - Springer
▴ Tegaserod is a serotonin (5-hydroxytryptamine; 5-HT) receptor partial agonist which has been investigated for the treatment of irritable bowel syndrome (IBS). Specifically, it binds with …
Number of citations: 96 link.springer.com
BE Lacy, S Yu - Journal of clinical gastroenterology, 2002 - journals.lww.com
… of tegaserod, summarizes both preclinical and clinical data, and focuses on the use of tegaserod in … In addition, potential uses of tegaserod elsewhere in the gastrointestinal tract are …
Number of citations: 95 journals.lww.com
PJ Kahrilas, EMM Quigley, DO Castell… - Alimentary …, 2000 - Wiley Online Library
… To investigate the potential clinical utility of tegaserod in GERD, a five‐period crossover study (balanced Latin square) was designed to evaluate the efficacy of 4 bd doses of tegaserod …
Number of citations: 138 onlinelibrary.wiley.com
DT Beattie, JAM Smith, D Marquess… - British journal of …, 2004 - Wiley Online Library
… The primary objective of the present investigation was to study the interaction of tegaserod with 5-HT 2 receptors. Following demonstration of high binding affinity for tegaserod at 5-HT …
Number of citations: 141 bpspubs.onlinelibrary.wiley.com
JF Johanson, A Wald, G Tougas, WD Chey… - Clinical …, 2004 - Elsevier
Background & Aims: Chronic constipation is a common gastrointestinal disorder. The aim of this study was to evaluate the efficacy, safety, and tolerability of tegaserod, a serotonin …
Number of citations: 233 www.sciencedirect.com
VN Madia, A Messore, F Saccoliti… - Anti-Inflammatory & …, 2020 - ingentaconnect.com
… tegaserod and adverse cardiovascular outcomes. Despite its adverse effects, tegaserod resulted … the safety and effectiveness of tegaserod in men with IBS-C have not been established. …
Number of citations: 22 www.ingentaconnect.com
GS Sayuk, J Tack - Clinical Gastroenterology and Hepatology, 2022 - Elsevier
… This review summarizes the regulatory journey of tegaserod and details the existing … tegaserod generated over the last 2 decades. The discussion also examines the future of tegaserod …
Number of citations: 7 www.sciencedirect.com
BW Jones, DJ Moore, SM Robinson… - Journal of clinical …, 2002 - Wiley Online Library
… of tegaserod for IBS. At the start of the project, it was anticipated that tegaserod would be … To date, tegaserod has been licensed for the treatment of IBS in 20 countries world-wide, …
Number of citations: 29 onlinelibrary.wiley.com
W Liu, P Stachura, HC Xu… - … of Experimental & …, 2020 - jeccr.biomedcentral.com
… of Tegaserod, … Tegaserod (Zelnorm, Zelmac) as a compound with novel anti-cancer activity which induced apoptosis in murine and human malignant melanoma cell lines. Tegaserod (…
Number of citations: 21 jeccr.biomedcentral.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。